molecular formula C33H37N3O13 B557541 Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH CAS No. 131287-39-3

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

Cat. No.: B557541
CAS No.: 131287-39-3
M. Wt: 683,67 g/mole
InChI Key: QOACISSHGAAMLK-MJCYOTSPSA-N
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Description

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH, also known as Fmoc-Asn(Ac3AcNH-beta-Glc)-OH, is a chemical compound used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . These SiFA-octreotate analogues serve as tumor imaging agents and are valuable tools for positron emission tomography (PET) research . It is also a synthetic Fmoc-protected glycopeptide with enhanced recognition by glycan-dependent HIV-1 broadly neutralizing antibodies .


Synthesis Analysis

This compound can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . The exact synthesis process is not specified in the search results.


Molecular Structure Analysis

The molecular formula of this compound is C33H37N3O13 . Its molecular weight is 683.66 .


Chemical Reactions Analysis

This compound can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . The exact chemical reactions involved are not specified in the search results.


Physical and Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It should be stored at -20°C .

Scientific Research Applications

Glycopeptide Synthesis

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH serves as a crucial component in the synthesis of glycopeptides. The compound is utilized in various strategies for glycopeptide synthesis, both in solution and on solid phases. In a notable study, a heptasaccharide asparagine building block, which is part of many glycoproteins, was extended in solution to form an Fmoc-glycopentapeptide methylester. This process demonstrates the compound's utility in constructing complex molecular structures relevant to glycoproteins and glycopeptides (Mezzato & Unverzagt, 2010).

Selective De-O-acetylation

The selective de-O-acetylation of this compound under ultrasound sonication conditions has been investigated to improve reaction purity and yield. The study highlights the compound's chemical versatility and its role in refining synthetic procedures, potentially leading to more efficient and cleaner production methods for complex molecules (Sun Bing-yan, 2015).

Fluorous Chemistry in Glycopeptide Synthesis

The compound's application extends to fluorous chemistry, where it is used in the synthesis of glycopeptides without the need for protecting sugar hydroxy groups. This methodology simplifies the synthesis process and allows for the efficient creation of glycopeptides, highlighting the compound's adaptability in different chemical environments (Mizuno, Goto & Miura, 2005).

Synthesis of Glycosylated Foldamers

This compound has been instrumental in the synthesis of glycosylated foldamers, which are crucial in various biomedical applications. The compound enables the construction of glycosylated β3-amino acids, demonstrating its significant role in the field of peptidomimetics and the development of new therapeutic agents (Norgren, Norberg & Arvidsson, 2007).

Properties

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOACISSHGAAMLK-MJCYOTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442309
Record name Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131287-39-3
Record name Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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